Aescin

Beschreibung

Eigenschaften

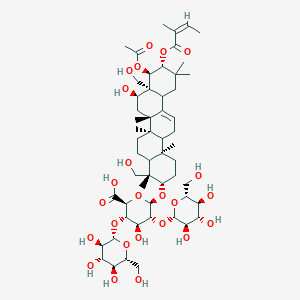

IUPAC Name |

6-[[9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNVHPCVMSNXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H86O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1131.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6805-41-0, 26339-90-2, 11072-93-8 | |

| Record name | Escin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-d-Glucopyranosiduronic acid, [3β,16α,21β(Z),22α]-22-(acetyloxy)-16,24,28-trihydroxy-21-[(2-methyl-1-oxo-2-butenyl)oxy]olean-12-en-3-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-glucopyranosyl-(1→4)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-Escin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of β-Aescin

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Aescin, a prominent triterpenoid (B12794562) saponin (B1150181) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a compound of significant interest in the pharmaceutical and cosmetic industries. Renowned for its potent anti-inflammatory, anti-edematous, and venotonic properties, β-aescin is the principal bioactive constituent responsible for the therapeutic effects of horse chestnut seed extract.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of β-aescin, complete with quantitative data, detailed experimental methodologies, and visualizations of its molecular interactions to support further research and development.

Physicochemical Properties

The physicochemical characteristics of β-aescin are fundamental to its formulation, delivery, and biological activity. A summary of these properties is presented below.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₅₅H₈₆O₂₄ | [3] |

| Molecular Weight | 1131.26 g/mol | [3] |

| CAS Number | 11072-93-8 | [3] |

| Appearance | White amorphous powder or colorless fine crystals.[2] | |

| Melting Point | 220-225 °C | [4][5] |

| 222 °C | [3] | |

| pKa | 4.7 ± 0.2 | [1] |

| XLogP3-AA | 0.7 |

Solubility

β-Aescin exhibits amphiphilic character, with a hydrophobic triterpenoid backbone and a hydrophilic sugar moiety.[1] Its solubility is pH-dependent due to the presence of a carboxylic acid group.[1]

| Solvent | Solubility | Reference |

| Water | Poorly soluble in its neutral form; solubility increases significantly with increasing pH.[1] | |

| Methanol (B129727) | Soluble | [1] |

| Ethanol (B145695) | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [6] |

| Dimethylformamide (DMF) | ~20 mg/mL | [6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [6] |

| Benzene | Insoluble | [7] |

| Chloroform | Insoluble | [7] |

| Acetone | Insoluble | [7] |

| Carbon Tetrachloride | Insoluble | [7] |

Experimental Protocols

This section details the methodologies for the extraction, purification, and characterization of β-aescin.

Extraction and Isolation of β-Aescin

A simplified process for obtaining β-aescin from Indian horse chestnut (Aesculus indica) seeds involves the following steps:[4][5]

-

Preparation of Plant Material : Collect, dry, and grind the seeds into a powder.

-

Extraction : Extract the powdered seeds with an aqueous solution of a low molecular weight alcohol, such as methanol or ethanol (in a 1:1 to 8:2 alcohol to water ratio).

-

Solvent Removal and Fractionation : Remove the alcohol from the extract and fractionate the remaining aqueous layer with n-butanol or isopropanol (B130326) saturated with water.

-

Base Treatment : Treat the n-butanol/isopropanol extract with a 0.5-1.0% solution of sodium or potassium hydroxide (B78521) in a separating funnel, followed by separation of the organic layer.

-

Washing and Purification : Wash the organic layer with water saturated with butanol. Subsequently, pass the organic layer through a column of acidic alumina.

-

Final Product : Concentrate the purified organic layer to yield a white amorphous powder of β-aescin.

An alternative method utilizes fresh, frozen chestnuts to prevent the isomerization of β-aescin to the less active α-form.[8] The thawed and comminuted chestnuts are extracted with water.[8]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for the quality control and quantification of β-aescin.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A reversed-phase C18 column (e.g., Gemini C18, 5 µm, 250 mm × 4.6 mm).[9]

-

Mobile Phase : A mixture of acetonitrile (B52724) and 0.1% phosphoric acid solution (40:60 v/v).[9]

-

Elution : Isocratic elution.[9]

-

Flow Rate : 1.0 mL/min.[10]

-

Column Temperature : 25 °C.[9]

-

Detection : UV detection at 220 nm.[9]

-

Sample Preparation : Dissolve a precisely weighed amount of the β-aescin sample in methanol to a known concentration (e.g., 0.2 mg/mL). Filter the solution through a 0.45-µm filter before injection.[9]

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Apparatus : A capillary melting point apparatus.

-

Sample Preparation :

-

Procedure :

-

Place the capillary tube in the heating block of the apparatus.[12]

-

Heat the sample at a slow, controlled rate (approximately 1-2 °C/min) near the expected melting point.[13]

-

Record the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point.[11][13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the β-aescin molecule.

-

Instrumentation : An FTIR spectrometer.

-

Sample Preparation : The sample can be prepared as a KBr pellet or analyzed directly using an attenuated total reflectance (ATR) accessory. For the ATR method, a small amount of the powdered sample is placed on the ATR crystal.

-

Analysis : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[7] Key characteristic peaks for β-aescin include a broad band around 3400 cm⁻¹ (O-H stretching), a sharp band around 2929 cm⁻¹ (C-H stretching), and a peak around 1647 cm⁻¹ (C=O stretching from the ester and carboxylic acid groups).[7]

Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal properties of β-aescin, including its melting behavior and purity.

-

Instrumentation : A differential scanning calorimeter.

-

Sample Preparation : Accurately weigh a small amount of the β-aescin sample (typically 1-5 mg) into an aluminum pan and seal it hermetically. An empty sealed pan is used as a reference.

-

Procedure : Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show an endothermic peak corresponding to the melting of the substance.[14][15] The peak temperature provides the melting point, and the peak shape can indicate the purity of the sample.

Signaling Pathways and Molecular Interactions

β-Aescin exerts its pharmacological effects by modulating several key signaling pathways. Understanding these interactions is crucial for drug development.

Inhibition of the NF-κB Signaling Pathway

β-Aescin is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation.[[“]][[“]][18] By suppressing NF-κB activation, β-aescin reduces the expression of pro-inflammatory cytokines.[[“]][[“]]

Caption: β-Aescin inhibits the NF-κB pathway by preventing IKK activation.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell proliferation and survival. β-Aescin has been shown to inhibit this pathway in cancer cells, leading to apoptosis.[19]

Caption: β-Aescin blocks the PI3K/Akt pathway, inhibiting cell survival.

Involvement in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. β-Aescin can induce apoptosis in cancer cells through the activation of p38 MAPK.[[“]]

Caption: β-Aescin induces apoptosis via the p38 MAPK signaling pathway.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of β-aescin, offering valuable data and methodologies for researchers and professionals in drug development. The comprehensive information on its physicochemical characteristics, coupled with insights into its molecular mechanisms of action, serves as a solid foundation for the rational design of novel formulations and therapeutic applications of this potent natural compound. Further research into the nuanced aspects of its pharmacology and toxicology will continue to unlock the full therapeutic potential of β-aescin.

References

- 1. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Aescin | 11072-93-8 | OA10870 | Biosynth [biosynth.com]

- 4. EP1487847B1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]

- 5. WO2003080636A1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. impactfactor.org [impactfactor.org]

- 8. scribd.com [scribd.com]

- 9. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]

- 10. researchgate.net [researchgate.net]

- 11. davjalandhar.com [davjalandhar.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. consensus.app [consensus.app]

- 17. consensus.app [consensus.app]

- 18. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. β-Escin inhibits the proliferation of osteosarcoma cells via blocking the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Triterpenoid Saponin Aescin: From Natural Source to Biosynthetic Pathway

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aescin, a complex mixture of triterpenoid (B12794562) saponins, is the principal bioactive constituent of the horse chestnut tree (Aesculus hippocastanum). Renowned for its anti-inflammatory, anti-edematous, and venotonic properties, this compound is a molecule of significant interest in pharmaceutical and cosmetic applications. This technical guide provides an in-depth exploration of the natural origin of this compound, its intricate biosynthetic pathway, and the experimental methodologies employed for its study. Quantitative data on this compound content are presented, alongside detailed protocols for its extraction and for the elucidation of its biosynthetic pathway. Visual diagrams generated using Graphviz are included to clearly illustrate the key molecular pathways and experimental workflows, offering a comprehensive resource for professionals in the field.

Natural Source of this compound

The primary natural source of this compound is the seed of the horse chestnut tree, Aesculus hippocastanum.[1][2][3] Within the seed, this compound is most abundantly found in the endosperm.[1] this compound itself is not a single compound but a complex mixture of over 30 related saponins.[3][4] These are broadly classified into α-aescin and β-aescin, with β-aescin being the predominant and more biologically active form. The major components of this mixture include escin (B49666) Ia, escin Ib, isoescin Ia, and isoescin Ib.[1]

Quantitative Analysis of this compound Content

The concentration of this compound in horse chestnut seeds can vary depending on factors such as geographical location, time of harvest, and storage conditions.[1] High-performance liquid chromatography (HPLC) is a widely used and reliable method for the quantitative analysis of this compound content.[1][5][6]

Table 1: this compound Content in Aesculus hippocastanum Seeds

| Plant Part | Component | Concentration (Year 1) | Concentration (Year 2) | Analytical Method | Reference |

| Seed Endosperm | Total Escins | 52.05 ± 0.67 g/kg | 34.9 ± 0.51 g/kg | HPLC-DAD | [1] |

| Seed Skin | Total Escins | 0.32 ± 0.012 g/kg | 0.19 ± 0.009 g/kg | HPLC-DAD | [1] |

Note: The decrease in concentration over two years of storage highlights the importance of fresh plant material for optimal yield.

Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the isoprenoid pathway, a fundamental route for the production of a vast array of natural products in plants. The pathway commences with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through a series of oxidative and glycosylation modifications to yield the complex this compound molecules.

Core Triterpenoid Skeleton Formation

The initial steps of this compound biosynthesis involve the formation of the pentacyclic triterpenoid scaffold, β-amyrin. This process is initiated by the cyclization of the linear precursor, 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase. Recent genomic studies of Aesculus chinensis have identified a key gene, AcOCS6, that is responsible for this crucial step.

Oxidative Modifications

Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450-dependent monooxygenases (CYPs). These enzymes introduce hydroxyl groups at specific positions on the triterpenoid skeleton, leading to the formation of the aglycone precursors of this compound, such as protoaescigenin (B8773068) and barringtogenol. Key genes identified in this stage of the pathway include AcCYP716A278 and AcCYP716A275.

Glycosylation and Acylation

The final stages of this compound biosynthesis involve the attachment of sugar moieties (glycosylation) and acyl groups to the triterpenoid aglycone. These reactions are catalyzed by glycosyltransferases (GTs) and acyltransferases, respectively. A cellulose (B213188) synthase-like gene, AcCSL1, has been implicated in the glycosylation process. A seed-specific gene, AcBAHD6, is believed to be responsible for the acylation of the saponin (B1150181) intermediates.

The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key intermediates and the enzyme classes involved.

References

- 1. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1487847B1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]

- 3. Horse Chestnut - this compound - Escin - Cosmacon [cosmacon.de]

- 4. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]

Unraveling the Endothelial Shield: A Technical Guide to the Mechanism of Action of Aescin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aescin, a complex mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), has long been recognized for its therapeutic benefits in vascular disorders, particularly chronic venous insufficiency. Its efficacy is largely attributed to its profound effects on endothelial cells, the gatekeepers of vascular integrity and function. This technical guide delves into the core mechanisms by which this compound modulates endothelial cell behavior, offering a comprehensive overview of its anti-inflammatory, anti-edematous, and vasoprotective actions. Through a synthesis of current research, this document provides detailed insights into the signaling pathways, quantitative effects, and experimental methodologies that underpin our understanding of this multifaceted compound.

Core Mechanisms of Action on Endothelial Cells

This compound exerts its influence on endothelial cells through a multi-pronged approach, impacting cellular signaling, structural integrity, and inflammatory responses. The primary mechanisms can be categorized as follows:

-

Anti-inflammatory Effects: this compound mitigates inflammation at the vascular level by interfering with key signaling pathways and reducing the expression of pro-inflammatory molecules. A pivotal target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. By inhibiting NF-κB activation, this compound effectively dampens the production of inflammatory cytokines and adhesion molecules that mediate leukocyte recruitment and attachment to the endothelium.[1][[“]]

-

Anti-Edematous and Vasoprotective Effects: A hallmark of this compound's therapeutic action is its ability to reduce edema and enhance vascular tone. This is achieved by decreasing capillary permeability and strengthening the endothelial barrier. This compound has been shown to modulate the expression of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) , a key component of endothelial cell junctions, thereby preserving their integrity, especially under hypoxic conditions.[3][4][5] Furthermore, it influences the endothelial cytoskeleton, primarily the actin network, which is crucial for maintaining cell shape and regulating paracellular permeability.[6][7]

-

Modulation of Endothelial Signaling Pathways: this compound's effects are orchestrated through the modulation of several critical intracellular signaling cascades. It has been shown to induce the synthesis of endothelial Nitric Oxide (eNOS) by increasing the permeability of endothelial cells to calcium ions.[8][9] Nitric oxide is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis. Additionally, research indicates that this compound can influence cholesterol homeostasis within endothelial cells, which in turn affects membrane fluidity and signaling platform integrity.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies investigating the effects of this compound on endothelial cells.

Table 1: Effects of this compound on Endothelial Cell Viability and Proliferation

| Cell Type | This compound Concentration | Duration of Treatment | Observed Effect | Reference |

| HUVEC | > 4 µM | 48 h | Induced toxicity | [6] |

| HUVEC, ECV304 | 10, 20, 40 µg/mL | Not specified | Dose-dependent inhibition of proliferation | [10][11] |

| HUVEC, ECV304 | 40 µg/mL | Not specified | Induced apoptosis | [10][11] |

| HUVEC, HVVEC | ≥ 15 µg/mL | 24 h | Significant reduction in cell viability | [12] |

Table 2: Effects of this compound on Endothelial Cell Migration and Permeability

| Cell Type | This compound Concentration | Condition | Observed Effect | Reference |

| HUVEC | 2 µM | Quiescent and TNF-α stimulated | Statistically significant decline in migration | [6] |

| HUVEC | 1 µM | TNF-α stimulated | Statistically significant protection against induced permeability | [6] |

Table 3: Effects of this compound on Inflammatory Responses in Endothelial Cells

| Cell Type | This compound Concentration | Stimulus | Observed Effect | Reference |

| HUVEC | 0.1 - 1 µM | Cobalt chloride (hypoxia mimic) | Prevented VCAM-1 expression and PECAM-1 reduction | [13] |

| HUVEC | Not specified | LPS | Reduced IL-6 release | [13] |

| HUVEC | 100 - 750 ng/mL | Hypoxia | Partially protected against ATP loss and inhibited PLA2 increase | [5] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental procedures provide a clearer understanding of this compound's mechanism of action and how it is studied.

Caption: Key signaling pathways modulated by this compound in endothelial cells.

Caption: Workflow for assessing endothelial permeability after this compound treatment.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.

1. Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.

-

Culture Medium: Cells are typically cultured in EBM-2 (Endothelial Cell Growth Basal Medium-2) supplemented with an endothelial growth supplement mix (EGM-2 SingleQuot Kit).

-

Culture Conditions: Standard conditions of 37°C and 5% CO2 are maintained.

-

Passaging: Experiments are generally performed with cells at a low passage number (e.g., passage four) to ensure cellular health and consistency.[6]

2. Vascular Permeability Assay

-

Principle: This assay measures the passage of a fluorescently labeled molecule (FITC-dextran) across a confluent monolayer of endothelial cells grown on a permeable support. An increase in fluorescence in the lower chamber indicates increased permeability.

-

Procedure:

-

Seed HUVECs (e.g., 1.8 x 10⁵ cells) onto the inserts of a multi-well plate and culture until a confluent monolayer is formed.

-

Treat the cells with the desired concentrations of β-escin for 24 hours.

-

To induce permeability, add a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/ml) for the final 6 hours of the treatment period.

-

Add FITC-dextran to the upper chamber and incubate for 20 minutes.

-

Collect the medium from the lower chamber and measure the fluorescence intensity using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.[6]

-

3. Cell Viability and Proliferation Assays

-

MTT or Resazurin Assay (Viability): These colorimetric assays measure the metabolic activity of viable cells. A reduction in color development indicates decreased cell viability.

-

BrdU Incorporation Assay (Proliferation): This assay measures the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.

-

Procedure (General):

-

Seed endothelial cells in a multi-well plate.

-

Treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

For viability assays, add the respective reagent (MTT or resazurin) and measure the absorbance or fluorescence according to the manufacturer's protocol.

-

For proliferation assays, add BrdU and subsequently detect its incorporation using an antibody-based method.[6][12]

-

4. Western Blotting for Protein Expression

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound (e.g., VCAM-1, PECAM-1, eNOS).

-

Procedure:

-

Lyse this compound-treated and control endothelial cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Conclusion

This compound presents a compelling case as a modulator of endothelial cell function, with a well-documented ability to attenuate inflammation, reduce permeability, and promote vascular health. Its multifaceted mechanism of action, centered on the inhibition of the NF-κB pathway, enhancement of eNOS activity, and modulation of the endothelial cytoskeleton, provides a strong rationale for its clinical utility. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural compound in the context of vascular diseases. Future research should continue to dissect the intricate molecular interactions of this compound within endothelial cells to unlock its full therapeutic promise.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Endothelium protectant and contractile effects of the antivaricose principle escin in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of beta-escin sodium on endothelial cells proliferation, migration and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. This compound protection of human vascular endothelial cells exposed to cobalt chloride mimicked hypoxia and inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Signaling Pathways of Aescin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aescin, a complex mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), has well-documented anti-inflammatory, anti-edematous, and venotonic properties.[1][2] This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. Experimental evidence demonstrates that this compound exerts its therapeutic actions by targeting multiple intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Nod-like Receptor Python domain containing 3 (NLRP3) inflammasome, and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators, suppresses cellular inflammatory responses, and protects against tissue damage. This document synthesizes current research findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the signaling pathways to facilitate a deeper understanding of this compound's mechanism of action for researchers and professionals in drug development.

Core Anti-inflammatory Signaling Pathways Modulated by this compound

This compound's anti-inflammatory properties are attributed to its ability to interfere with several critical signaling pathways that regulate the inflammatory response. The primary pathways identified are the NF-κB, NLRP3 inflammasome, and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression.[3] this compound has been shown to significantly inhibit the activation of NF-κB.[3][[“]][5] This inhibition is thought to occur, in part, through a glucocorticoid-like effect, where this compound may enhance the expression and activity of the glucocorticoid receptor (GR).[5][6][[“]] The activated GR can then interfere with NF-κB's ability to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6] By suppressing the NF-κB pathway, this compound effectively downregulates the expression of numerous inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[8][9]

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[10][11] Recent studies have highlighted this compound's ability to inhibit the NLRP3 inflammasome.[10][12] Treatment with this compound has been shown to down-regulate the protein expression of key components of the inflammasome, including NLRP3, Caspase-1, and the adaptor protein ASC.[10][12] This leads to a reduction in the cleavage and release of mature IL-1β and IL-18, thereby mitigating the inflammatory response.[10]

The following diagram depicts the mechanism of NLRP3 inflammasome inhibition by this compound.

Modulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[13] this compound has been reported to modulate MAPK pathways, although the exact mechanisms are still under investigation.[14][15] It is suggested that this compound can inhibit the phosphorylation of key kinases in the MAPK cascade, thereby preventing the activation of downstream transcription factors like AP-1, which are involved in the expression of inflammatory genes.[14][15]

A simplified workflow of MAPK signaling and this compound's potential intervention is shown below.

Quantitative Data on the Anti-inflammatory Effects of this compound

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative findings from the literature.

Table 1: In Vivo Anti-inflammatory Effects of this compound

| Model System | Treatment | Dosage | Observed Effect | Reference |

| Carrageenan-induced paw edema in rats | This compound (oral) | 30 mg/kg | Significant inhibition of paw edema at 3, 4, 5, 6, 8, 12, and 24 hours post-carrageenan injection. | [2] |

| Acetic acid-induced capillary permeability in mice | This compound | 3.6 mg/kg | Significantly inhibited capillary permeability from 8 to 24 hours. | [6] |

| LPS-induced sepsis in mice | This compound | 1.8 and 3.6 mg/kg | Significantly inhibited the protein expression of the NF-κB p65 subunit. | [6] |

| Testosterone-induced Benign Prostatic Hyperplasia in rats | This compound | 2 mg/kg/day | Decreased prostatic IL-1β, TNF-α, and COX-2 expression by 47.9%, 71.2%, and 64.4%, respectively. | [16] |

| Acetaminophen-induced liver injury in mice | This compound | 4 mg/kg | Significantly attenuated hepatic TNF-α, IL-1β, IL-6, and IL-17 levels. | [17] |

Table 2: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |

| RAW264.7 macrophages | Lipopolysaccharide (LPS) | Suboptimal concentrations | Synergistically inhibited the secretion of NO, TNF-α, and IL-1β when combined with corticosterone. | [9] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not specified | Reduced TNF-α-induced NF-κB activation. | [14] |

| Diabetic Peripheral Neuropathy Rat Model | Not applicable | 1.0 mg/kg and 1.5 mg/kg | Significantly reduced serum levels of TNF-α, IL-6, and IL-1β. | [18][19] |

Experimental Protocols for Investigating this compound's Anti-inflammatory Activity

This section provides an overview of common experimental methodologies used to evaluate the anti-inflammatory effects of this compound.

In Vivo Models of Inflammation

-

Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation.

-

Protocol Outline:

-

Wistar rats are randomly divided into control, vehicle, positive control (e.g., dexamethasone), and this compound-treated groups.

-

A sub-plantar injection of carrageenan is administered to the right hind paw to induce edema.

-

This compound or the respective control substance is administered orally or intraperitoneally at specified time points before or after carrageenan injection.

-

Paw volume is measured at various time intervals using a plethysmometer.

-

The percentage of edema inhibition is calculated by comparing the paw volume of treated groups to the vehicle control group.[2][6]

-

-

-

Acetic Acid-Induced Capillary Permeability: This model assesses the effect of a substance on vascular permeability.

-

Protocol Outline:

-

Mice are administered with Evans blue dye intravenously.

-

Acetic acid is injected intraperitoneally to induce an increase in capillary permeability.

-

This compound is administered prior to the acetic acid injection.

-

After a specific time, the peritoneal fluid is collected, and the concentration of Evans blue dye is measured spectrophotometrically to quantify the extent of plasma exudation.[6]

-

-

In Vitro Cellular Assays

-

Cell Culture and Treatment:

-

Commonly used cell lines include murine macrophage-like RAW264.7 cells and Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cells are cultured under standard conditions and then stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) or TNF-α to induce an inflammatory response.

-

Cells are pre-treated with various concentrations of this compound for a specified duration before the addition of the inflammatory stimulus.

-

-

Western Blotting for Protein Expression Analysis: This technique is used to quantify the expression levels of specific proteins involved in inflammatory signaling.

-

Protocol Outline:

-

Following treatment, cells or tissues are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., NF-κB p65, NLRP3, Caspase-1, p-ERK, β-actin).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry.[16][17]

-

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification: ELISA is employed to measure the concentration of secreted cytokines in cell culture supernatants or serum.

-

Protocol Outline:

-

Samples (cell culture media or serum) are added to the wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6).

-

After incubation and washing, a detection antibody is added, followed by an enzyme-conjugated secondary antibody.

-

A substrate is added, and the resulting color change is measured using a microplate reader.

-

The concentration of the cytokine is determined by comparison to a standard curve.[17]

-

-

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis: RT-PCR is used to measure the mRNA levels of inflammatory genes.

-

Protocol Outline:

-

Total RNA is extracted from treated cells or tissues.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is then used as a template for PCR with gene-specific primers for inflammatory markers (e.g., NLRP3, iNOS).

-

The PCR products can be visualized on an agarose (B213101) gel, or for quantitative real-time RT-PCR (qRT-PCR), the amplification is monitored in real-time using a fluorescent dye.

-

The relative gene expression is typically normalized to a housekeeping gene.[20][21]

-

-

Conclusion

This compound demonstrates significant anti-inflammatory activity through the modulation of multiple, interconnected signaling pathways. Its ability to inhibit NF-κB, suppress the NLRP3 inflammasome, and potentially modulate MAPK signaling pathways underscores its multifaceted mechanism of action. This comprehensive targeting of key inflammatory cascades leads to a reduction in pro-inflammatory cytokine production and a dampening of the overall inflammatory response. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of this compound and its derivatives in the management of inflammatory conditions. Further research is warranted to fully delineate the intricate molecular interactions and to explore the clinical applications of this promising natural compound.

References

- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 2. Oral Administration of Escin Inhibits Acute Inflammation and Reduces Intestinal Mucosal Injury in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. consensus.app [consensus.app]

- 5. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. sonwuapi.com [sonwuapi.com]

- 9. researchgate.net [researchgate.net]

- 10. Escin Rescues Blood-brain Barrier and Inhibits NLRP3 Inflammasome-mediated Pyroptosis in Rats with Superior Sagital Sinus Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assaygenie.com [assaygenie.com]

- 14. dovepress.com [dovepress.com]

- 15. 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Escin protects against acetaminophen-induced liver injury in mice via attenuating inflammatory response and inhibiting ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsonline.com [ijpsonline.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Medicinal Uses of Aescin: Historical and Traditional Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aescin, a complex mixture of triterpenoid (B12794562) saponins, is the principal active component derived from the seeds of the horse chestnut tree (Aesculus hippocastanum).[1][2] With a rich history rooted in traditional European folk medicine, this compound has been utilized for centuries to address a variety of circulatory and inflammatory conditions.[3] This technical guide provides a comprehensive overview of the historical and traditional medicinal uses of this compound, supported by quantitative data from clinical studies, detailed experimental protocols, and an exploration of its molecular mechanisms of action.

Historical and Traditional Applications

The medicinal use of horse chestnut dates back centuries, with traditional applications documented for a wide range of ailments.[3][4] The seeds, leaves, and bark have all been employed in traditional preparations.[5][6] Historically, horse chestnut was used to treat conditions such as rheumatism, neuralgia, hemorrhoids, and fever.[4][7] Traditional Chinese Medicine also utilized species of Aesculus for circulatory problems, as a diuretic, and to reduce swelling.[8]

The primary traditional application, which has been the focus of modern scientific investigation, is in the management of venous and circulatory disorders.[3] European folk medicine favored horse chestnut preparations for alleviating symptoms of what is now known as chronic venous insufficiency (CVI), including leg swelling (edema), pain, heaviness, and varicose veins.[3][9] Poultices and decoctions were also traditionally used topically to soothe bruises and sprains.[3]

Therapeutic Efficacy: Quantitative Data from Clinical Trials

Modern clinical research has largely substantiated the traditional use of this compound, particularly for the treatment of Chronic Venous Insufficiency (CVI). Standardized horse chestnut seed extract (HCSE), with a defined this compound content, has been the subject of numerous randomized controlled trials (RCTs) and meta-analyses.

Chronic Venous Insufficiency (CVI)

Oral administration of HCSE has been shown to be effective in alleviating the signs and symptoms of CVI. A meta-analysis of several RCTs demonstrated a significant reduction in leg volume and improvements in leg pain, edema, and pruritus compared to placebo.[1][10]

Table 1: Efficacy of this compound in Chronic Venous Insufficiency (Placebo-Controlled Trials)

| Outcome Measure | Dosage of this compound | Duration of Treatment | Result (Weighted Mean Difference, WMD) | Citations |

| Leg Pain (100mm VAS) | 100-150 mg/day | 2-16 weeks | 42.4 mm reduction (95% CI: 34.9 to 49.9) vs. placebo | [1][10] |

| Leg Volume | 100 mg/day | 2-6 weeks | 56.3 ml reduction (95% CI: 24.1 to 88.5) vs. placebo | [10] |

| Ankle Circumference | 100 mg/day | 6 weeks | 0.5 cm average decrease vs. no change in placebo group | [5] |

| Edema (100mm VAS) | 100-150 mg/day | 2-16 weeks | 40.10 mm reduction (95% CI: 31.60 to 48.60) vs. placebo | [1] |

VAS: Visual Analogue Scale; CI: Confidence Interval

One study even suggested that horse chestnut seed extract may be as effective as wearing compression stockings for reducing leg volume.[10][11] The typical daily dose in clinical trials ranged from 50 to 150 mg of this compound.[12]

Post-operative and Post-traumatic Edema

Systemic administration of this compound has also been shown to be effective in reducing post-operative and post-traumatic soft tissue edema.[13] A systematic review of randomized clinical trials concluded that this compound effectively reduced the severity of edema and was well-tolerated.[13]

Experimental Protocols

The therapeutic effects of this compound have been investigated through various in vitro and in vivo experimental models. Below are outlines of key experimental protocols used to demonstrate its anti-inflammatory and venotonic properties.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Effect)

This is a widely used model to assess the anti-inflammatory activity of compounds.

-

Animal Model: Male Wistar rats (160-200 g) are typically used.

-

Groups:

-

Control group (saline)

-

Positive control group (e.g., dexamethasone (B1670325) 4 mg/kg)

-

Test group (escin, e.g., 1.8 mg/kg)

-

-

Procedure:

-

A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of the rats to induce inflammation and edema.

-

The test compounds (escin, dexamethasone) or saline are administered intraperitoneally or orally prior to the carrageenan injection.

-

Paw volume is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the this compound-treated group compared to the control group indicates an anti-inflammatory effect.[14][15]

Protocol 2: In Vitro Venotonic Activity on Isolated Human Saphenous Vein

This protocol directly assesses the effect of this compound on the tone of human veins.

-

Tissue Preparation: Segments of histologically normal human saphenous veins are obtained during surgical procedures (e.g., saphenectomy).[16]

-

Experimental Setup:

-

The venous segments are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

The tension of the venous segments is recorded isometrically using a force transducer.

-

-

Procedure:

-

After an equilibration period, a standard stimulus (e.g., norepinephrine) can be used to induce a stable contraction.

-

This compound is added to the organ bath in a cumulative concentration-dependent manner.

-

The contractile response (increase in venous tone) is measured.

-

-

Data Analysis: A dose-response curve is generated to determine the efficacy and potency of this compound in inducing venoconstriction. The maximum contraction and the concentration required to produce 50% of the maximal response (EC50) are calculated.[16][17]

Molecular Mechanisms of Action and Signaling Pathways

This compound exerts its therapeutic effects through multiple mechanisms, primarily centered on its anti-inflammatory, anti-edematous, and venotonic properties.

Anti-inflammatory and Anti-edematous Effects

The anti-inflammatory action of this compound is significantly attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][14][18] Under inflammatory conditions, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.[3][14]

Some studies also suggest a glucocorticoid-like effect, where this compound may enhance the expression of the glucocorticoid receptor (GR), which in turn can inhibit NF-κB.[9][14] Additionally, this compound has been reported to inhibit the enzymes cyclooxygenase (COX) and lipoxygenase, which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, key mediators of inflammation and pain.[3][19]

Venotonic Effects

This compound's ability to improve venous tone is a key aspect of its efficacy in CVI. It is believed to work by:

-

Enhancing Venous Contraction: In vitro studies have shown that this compound induces a concentration-dependent contraction of isolated human saphenous veins.[16] This effect is thought to be mediated by an improved entry of calcium ions into vascular smooth muscle cells.[17]

-

Modulating Prostaglandins: this compound may also stimulate the release of prostaglandin (B15479496) F2α (PGF2α) from veins, which has vasoconstrictive properties.[6][[“]]

Conclusion

This compound, the active principle of Aesculus hippocastanum, has a long and well-documented history of traditional medicinal use, particularly for venous disorders. This traditional knowledge has been largely validated by modern scientific research. Quantitative data from numerous clinical trials support the efficacy and safety of standardized horse chestnut seed extract in the short-term treatment of chronic venous insufficiency. Its therapeutic benefits are underpinned by a multi-faceted mechanism of action that includes anti-inflammatory effects via inhibition of the NF-κB pathway and venotonic effects through enhanced venous contractility. For researchers and drug development professionals, this compound represents a compelling natural compound with a proven clinical track record and a well-characterized, albeit complex, pharmacological profile, warranting further investigation for its therapeutic potential in a range of vascular and inflammatory conditions.

References

- 1. Horse chestnut seed extract for chronic venous insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Frontiers | Sodium aescinate inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect [frontiersin.org]

- 5. newhope.com [newhope.com]

- 6. This compound: pharmacology, pharmacokinetics and therapeutic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ABC Herbalgram Website [herbalgram.org]

- 9. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Horse chestnut seed extract for chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Horse chestnut seed extract for chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Horse chestnut: helpful for varicose veins? - ProQuest [proquest.com]

- 13. Systemic administration of escin for posttraumatic or post-operative soft tissue edema: a systematic review of randomized clinical trials - Prikhodko - Traumatology and Orthopedics of Russia [journal.rniito.org]

- 14. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 16. Venotonic activity of escin on the human saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ca2+-Dependent Contraction by the Saponoside Escin in Rat Vena Cava. Implications in Venotonic Treatment of Varicose Veins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. impactfactor.org [impactfactor.org]

- 20. consensus.app [consensus.app]

Decoding the Isomers: A Technical Guide to α-Aescin and β-Aescin

For Researchers, Scientists, and Drug Development Professionals

Aescin, a complex mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a well-documented therapeutic agent with a range of pharmacological activities. The two principal isomers, α-aescin and β-aescin, while structurally similar, exhibit notable differences in their physicochemical properties and biological activities. This technical guide provides an in-depth comparison of these two isomers, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to support further research and drug development.

Core Structural and Physicochemical Distinctions

The fundamental difference between α-aescin and β-aescin lies in the position of an acetyl group on the triterpene aglycone backbone. In β-aescin, the acetyl group is located at the C-22 position, whereas in α-aescin (a mixture of crypto- and β-aescin), it is found at the C-28 position.[1][2][3] This seemingly minor structural variation leads to significant differences in their physicochemical properties, which are summarized in the table below.

| Property | α-Aescin | β-Aescin | Reference |

| Solubility in Water | Higher | Lower[3][4] | [1][5][6] |

| Melting Point (°C) | Data not consistently reported | 222-225 | [6] |

| Hemolytic Index | Lower | Higher[1][5][6] | [1][5][6] |

Comparative Biological and Pharmacological Activity

It is widely reported that β-aescin possesses significantly higher pharmacological activity compared to α-aescin and is considered the main active component in horse chestnut extracts.[1][5] While direct quantitative comparisons of the biological activities of α- and β-aescin are not extensively available in the literature, the pronounced effects of β-aescin are well-documented.

Key Biological Activities of β-Aescin:

-

Anti-inflammatory Effects: β-Aescin demonstrates potent anti-inflammatory properties, which are attributed to its ability to modulate various inflammatory pathways.[7]

-

Anti-edematous Properties: It is clinically effective in reducing edema, particularly in cases of chronic venous insufficiency.[7]

-

Venotonic and Vasoprotective Actions: β-Aescin improves venous tone and strengthens capillary walls.[7][8]

While specific IC50 values for α-aescin are scarce, β-aescin's inhibitory effects on enzymes like hyaluronidase (B3051955) contribute to its vasoprotective effects.[6] One study reported an IC50 value for this compound (isomer not specified) as a hyaluronidase inhibitor to be 63.8% of the control.[9]

Key Signaling Pathways

The pharmacological effects of this compound, primarily attributed to the β-isomer, are mediated through complex signaling pathways. Two of the most well-characterized are its glucocorticoid-like activity and its inhibition of the NF-κB pathway.

Glucocorticoid-Like Activity

β-Aescin exhibits glucocorticoid-like effects, contributing to its anti-inflammatory properties. This involves the modulation of the glucocorticoid receptor (GR).[10] The proposed mechanism involves the inhibition of 11-β-hydroxysteroid dehydrogenase type 2 (11-β-HSD2), leading to increased local concentrations of active glucocorticoids, and the upregulation of GR expression.[10]

Inhibition of NF-κB Signaling

β-Aescin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[11][[“]] By preventing the translocation of NF-κB to the nucleus, β-aescin downregulates the expression of pro-inflammatory genes, such as those encoding for cytokines and adhesion molecules.[11]

Experimental Protocols

Separation and Quantification of α- and β-Aescin by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of α- and β-aescin from a horse chestnut seed extract.

Workflow:

Methodology:

-

Sample Preparation:

-

Finely powder dried horse chestnut seeds.

-

Extract the powder with approximately 60% (v/v) ethanol or methanol.[1]

-

Filter the extract to remove solid particles.

-

For quantitative analysis, prepare a standard solution of α- and β-aescin of known concentration.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[13]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% phosphoric acid) is common. A typical starting condition could be a 40:60 (v/v) ratio of acetonitrile to 0.1% phosphoric acid.[13]

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[13]

-

Detection: UV detection at 220 nm is suitable for this compound isomers.[13]

-

Injection Volume: 20 µL.[13]

-

-

Data Analysis:

-

Identify the peaks corresponding to α- and β-aescin based on the retention times of the standards.

-

Quantify the amount of each isomer in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.

-

Determination of Hemolytic Index

The hemolytic index is a measure of the hemolytic activity of a substance and can be used to compare the membrane-disrupting properties of α- and β-aescin.

Methodology:

-

Preparation of Erythrocyte Suspension:

-

Obtain fresh, defibrinated blood (e.g., human or bovine).

-

Wash the erythrocytes multiple times with a phosphate-buffered saline (PBS) solution (pH 7.4) by centrifugation and resuspension to remove plasma and other components.

-

Prepare a 2% (v/v) suspension of the washed erythrocytes in PBS.[14]

-

-

Sample Preparation:

-

Prepare stock solutions of α-aescin and β-aescin in PBS.

-

Create a series of dilutions of each isomer in PBS.

-

-

Hemolysis Assay:

-

In a 96-well plate or test tubes, mix the erythrocyte suspension with the different concentrations of each this compound isomer.

-

Include a negative control (erythrocytes in PBS) and a positive control (erythrocytes in a solution that causes 100% hemolysis, such as distilled water or a surfactant like Triton X-100).

-

Incubate the mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Centrifuge the plate or tubes to pellet the intact erythrocytes.

-

-

Quantification of Hemolysis:

-

Transfer the supernatant to a new plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

-

Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] x 100

-

-

Determination of Hemolytic Index (HI):

-

The hemolytic index is often expressed as the concentration of the substance that causes 50% hemolysis (HD50). This value can be determined by plotting the percentage of hemolysis against the concentration of the this compound isomer and interpolating the concentration at which 50% hemolysis occurs.

-

Conclusion

The structural isomerism between α-aescin and β-aescin leads to distinct physicochemical properties and a significant difference in pharmacological activity, with β-aescin being the more potent and therapeutically relevant molecule. Understanding these differences is crucial for the development of standardized, efficacious, and safe this compound-based therapeutics. The provided experimental protocols and signaling pathway visualizations offer a framework for researchers to further investigate the nuanced mechanisms of action of these important natural compounds. Further comparative studies providing quantitative data on the biological activities of both isomers are warranted to fully elucidate their structure-activity relationships.

References

- 1. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. β-Escin: An Updated Review of Its Analysis, Pharmacology, Pharmacokinetics, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound-Cholesterol Complexes in DMPC Model Membranes: A DSC and Temperature-Dependent Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]

- 14. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Aescin with Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aescin, a complex mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a biologically active compound with a range of pharmacological applications, including anti-inflammatory, anti-edematous, and venotonic properties.[1][2] The therapeutic efficacy of this compound is intrinsically linked to its profound interactions with cell membranes and lipid bilayers. This technical guide provides an in-depth exploration of the molecular mechanisms governing these interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support advanced research and drug development.

The amphiphilic nature of this compound, comprising a hydrophobic triterpenoid backbone and a hydrophilic sugar chain, dictates its behavior at the membrane interface.[3][4] Its interactions are multifaceted, concentration-dependent, and significantly influenced by the lipid composition of the membrane, particularly the presence of cholesterol.[4][5]

Concentration-Dependent Effects of this compound on Lipid Bilayers

The interaction of β-aescin with lipid bilayers is heavily dependent on its concentration relative to its critical micelle concentration (cmc), which is approximately 0.3-0.4 mM.[6][7]

-

Below the CMC: At concentrations below its cmc, this compound molecules insert into the lipid bilayer, leading to modifications of the membrane's physical parameters.[3][8] This incorporation can increase the fluidity of the bilayer.[9][10]

-

Above the CMC: At concentrations exceeding the cmc, this compound's surfactant properties dominate, leading to the complete solubilization of the lipid bilayer.[3][8] In the presence of gel-phase phospholipids, this process results in the formation of discoidal bicelles, which are small, disc-shaped fragments of the lipid membrane stabilized by this compound molecules at the edges.[4][11]

The following diagram illustrates the concentration-dependent interaction of this compound with a lipid bilayer.

Quantitative Impact of this compound on Membrane Properties

The interaction of this compound with model lipid membranes, such as those composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), has been quantified using various biophysical techniques. The data reveals significant alterations in membrane structure and dynamics.

| Parameter | Lipid System | This compound Concentration | Observation | Technique(s) | Reference(s) |

| Bilayer Bending Modulus (κ) | DMPC SUVs | 0-2 mol% | In the gel phase (10°C), κ decreases, indicating membrane softening. In the fluid phase (40°C), κ increases, indicating membrane stiffening. | Neutron Spin-Echo Spectroscopy (NSE) | [10] |

| Bicelle Disk Radius | DMPC | 7 mol% | ~350 Å | Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS) | [6][10] |

| 30 mol% | ~120 Å | SAXS, SANS | [6][10] | ||

| Main Phase Transition Temp (Tm) | DMPC | 10 mol% Naproxen, 1 mol% this compound | Tm decreases to 24.00 ± 0.06 °C. | Differential Scanning Calorimetry (DSC) | [7] |

| Area per Headgroup (AL) | DMPC with 10 mol% Cholesterol | 0.5-1 mol% this compound | AL increases by ~0.3 Å2. | Wide-Angle X-ray Scattering (WAXS) | [10] |

| Hemolysis of Red Blood Cells | Human RBCs | 15 µg/mL | ~2.5 times higher than control. | Spectrophotometry | [9][12] |

| 60 µg/mL | ~3.5 times higher than control, >11% hemolysis. | Spectrophotometry | [9][12] | ||

| Membrane Fluidity | Human RBCs | 15-60 µg/mL | Increased membrane fluidity. | Electron Paramagnetic Resonance (EPR) with Spin Probes | [9][12] |

The Crucial Role of Cholesterol

Cholesterol is a key modulator of this compound's activity in biological membranes. This compound exhibits a strong affinity for cholesterol, forming complexes that significantly alter membrane properties.[4][13] This interaction is believed to be a primary driver of this compound's hemolytic activity, as it leads to the extraction of cholesterol from red blood cell membranes, increasing their fragility.[5][9]

In model membranes, the presence of cholesterol enhances the effects of this compound. Studies have shown that this compound can reverse the ordering effect of cholesterol on lipid acyl chains.[10] The formation of this compound-cholesterol complexes within the bilayer leads to phase separation and the formation of distinct domains.[5][10]

The logical flow of this compound's interaction in a cholesterol-containing membrane leading to hemolysis is depicted below.

Downstream Cellular Effects and Signaling Pathways

The interaction of this compound with the cell membrane is not a terminal event but rather an initiation point for a cascade of intracellular responses. In endothelial cells, this compound has been shown to induce cholesterol synthesis and cause a significant disruption of the actin cytoskeleton.[14][[“]] These events are linked to the anti-inflammatory effects of this compound, which involve the inhibition of the NF-κB signaling pathway.[14][[“]]

By perturbing cholesterol homeostasis and the integrity of the cytoskeleton, this compound can modulate the activity of membrane-associated proteins and downstream signaling cascades. The inhibition of NF-κB activation leads to a reduced expression of pro-inflammatory mediators.[14][[“]]

The following diagram outlines the proposed signaling pathway initiated by this compound's interaction with the cell membrane.

Experimental Protocols

A variety of sophisticated biophysical techniques are employed to elucidate the interactions between this compound and lipid membranes. Below are overviews of the methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the effect of this compound on the main phase transition temperature (Tm) and the cooperativity of the transition in lipid vesicles.

-

Methodology:

-

Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DMPC) with and without varying concentrations of this compound.

-

Accurately weigh the lipid dispersion into an aluminum DSC pan and seal it. An identical pan with buffer serves as a reference.

-

Place the sample and reference pans into the calorimeter.

-

Heat and cool the samples at a controlled rate (e.g., 1°C/min) over a temperature range that encompasses the lipid phase transition.

-

Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm. Changes in the peak's shape and width provide information about the cooperativity of the transition.[5][7]

-

Small-Angle X-ray and Neutron Scattering (SAXS/SANS)

-

Objective: To determine the structural parameters of lipid vesicles and this compound-induced structures like bicelles, including their size, shape, and bilayer thickness.

-

Methodology:

-

Prepare unilamellar vesicles (e.g., by extrusion) or bicellar solutions with the desired lipid and this compound concentrations in an appropriate buffer (H2O for SAXS, D2O for SANS to enhance contrast).

-

Place the sample in a temperature-controlled sample holder within the SAXS/SANS instrument.

-

Expose the sample to a collimated beam of X-rays or neutrons.

-

Record the scattered radiation on a 2D detector.

-

Radially average the 2D scattering pattern to obtain a 1D scattering curve of intensity versus the scattering vector (q).

-

Analyze the scattering data using appropriate models (e.g., for vesicles or discoidal bicelles) to extract structural parameters like the radius of gyration, bilayer thickness, and bicelle radius.[6][10]

-

The general workflow for a scattering experiment is as follows:

Electron Paramagnetic Resonance (EPR) with Spin Probes

-

Objective: To measure changes in membrane fluidity upon the addition of this compound.

-

Methodology:

-

Incubate red blood cells or lipid vesicles with spin-labeled fatty acids (e.g., 5-doxylstearic acid, 16-doxylstearic acid) which intercalate into the lipid bilayer at different depths.

-

Wash the cells/vesicles to remove unincorporated spin probes.

-

Treat the labeled samples with varying concentrations of this compound.

-

Transfer the samples into a capillary tube and place it in the cavity of an EPR spectrometer.

-

Record the EPR spectrum. The motion of the spin probe is sensitive to the local environment's viscosity.

-

Analyze the spectral parameters (e.g., rotational correlation time) to quantify membrane fluidity. A more mobile probe indicates higher fluidity.[9][12]

-

Conclusion

This compound's interaction with cell membranes and lipid bilayers is a complex process characterized by a strong dependence on its concentration and the presence of cholesterol. At sub-micellar concentrations, it modifies membrane properties, while at higher concentrations, it leads to membrane solubilization. The formation of this compound-cholesterol complexes is a key factor in its biological activity, including its hemolytic effects. Furthermore, the initial membrane perturbation triggers downstream signaling events, such as the modulation of the NF-κB pathway, which underlies its anti-inflammatory properties. A thorough understanding of these molecular interactions, supported by quantitative biophysical data and detailed experimental approaches, is paramount for the rational design of novel therapeutic strategies leveraging the unique properties of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound-Induced Conversion of Gel-Phase Lipid Membranes into Bicelle-like Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions between DMPC Model Membranes, the Drug Naproxen, and the Saponin β-Aescin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Effect of Escin on the Plasma Membrane of Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

- 16. consensus.app [consensus.app]

Unveiling the Bioavailability and Pharmacokinetic Profile of Aescin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary